Isosilybin B

Catalog No.
S641403
CAS No.
142796-22-3
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosilybin B

CAS Number

142796-22-3

Product Name

Isosilybin B

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1

InChI Key

FDQAOULAVFHKBX-WAABAYLZSA-N

Synonyms

7-(4-bromobenzoyl)isosilybin A, isosilybin A, isosilybin B

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Anti-proliferative and Apoptosis-Inducing Effects

Studies have demonstrated that isosilybin B can inhibit the growth and proliferation of prostate cancer cells. In vitro experiments using human prostate cancer cell lines revealed that isosilybin B treatment resulted in decreased cell growth and viability []. This effect was attributed to the compound's ability to induce cell cycle arrest at the G1 phase, preventing uncontrolled cell division []. Additionally, isosilybin B treatment triggered apoptosis, or programmed cell death, in these cancer cells []. These findings suggest that isosilybin B may have potential as an anti-cancer agent by targeting various aspects of cancer cell growth and survival.

Isosilybin B is a flavonolignan compound derived from Silybum marianum, commonly known as milk thistle. It is one of the diastereomers of silybin, specifically the regioisomer of silybin B. Isosilybin B exhibits a complex structure characterized by multiple hydroxyl groups and a unique stereochemistry that contributes to its biological activities. Its molecular formula is C₃₃H₃₄O₁₈, and it plays a significant role in the pharmacological properties attributed to the silymarin complex, which includes various flavonolignans.

Research suggests that Isosilybin B exerts its anti-cancer effects through multiple mechanisms []. It may inhibit the proliferation of cancer cells by causing cell cycle arrest in the G1 phase []. Additionally, it may induce apoptosis, a form of programmed cell death, in prostate cancer cells []. Isosilybin B might also play a role in downregulating the androgen receptor, a protein crucial for prostate cancer growth [].

More research is needed to fully understand the detailed mechanisms of Isosilybin B's action.

Information on the safety and hazards of isolated Isosilybin B is limited. Milk thistle, the source of the compound, is generally considered safe for most healthy adults when taken in moderate doses []. However, potential side effects like diarrhea, nausea, and stomach upset can occur [].

, primarily oxidation and sulfation. For instance, base-catalyzed oxidation can convert isosilybin B into its 2,3-dehydro derivative, which has been studied for its potential therapeutic effects . Additionally, sulfation reactions have shown varying rates between isosilybin B and its counterpart, isosilybin A, indicating differences in their reactivity and biological interactions .

Isosilybin B exhibits notable biological activities, particularly in cancer research. Studies indicate that it can inhibit the growth of prostate cancer cells by inducing G1 cell cycle arrest and apoptosis. This mechanism involves downregulation of cyclins and cyclin-dependent kinases while upregulating tumor suppressor proteins such as p21 and p53 . Furthermore, isosilybin B has demonstrated selective cytotoxic effects on neoplastic cells compared to non-neoplastic cells, highlighting its potential as an anticancer agent.

The synthesis of isosilybin B can be achieved through various methods:

  • Natural Extraction: Isosilybin B can be isolated from Silybum marianum through extraction processes.
  • Chemical Synthesis: Recent studies have focused on total synthesis using oxidation reactions to create the flavanonol framework . This involves specific reaction conditions to achieve desired stereochemistry.
  • Biocatalytic Methods: Enzymatic approaches may also be employed for the selective modification of silymarin components to yield isosilybin B with higher purity .

Isosilybin B has several applications in both medicinal chemistry and pharmacology:

  • Anticancer Treatment: Its ability to induce apoptosis in cancer cells makes it a candidate for developing anticancer therapies.
  • Liver Protection: Like other components of silymarin, isosilybin B may offer hepatoprotective effects against toxins and oxidative stress.
  • Antioxidant Properties: Although not acting as traditional antioxidants, flavonolignans like isosilybin B interact with biological targets that modulate oxidative stress responses .

Research has explored the interactions of isosilybin B with various biological molecules:

  • DNA Binding: Studies indicate that flavonolignans can interact with DNA, potentially influencing gene expression and cellular responses .
  • Protein Interactions: Isosilybin B has been shown to affect the activity of proteins involved in cell cycle regulation and apoptosis pathways .
  • Metal Ion Complexation: Investigations into electrochemical properties suggest that isosilybin B may form complexes with metal ions, impacting its biological efficacy .

Isosilybin B shares structural similarities with several other flavonolignans. Below are some comparable compounds:

CompoundStructure SimilarityUnique Features
Silybin ARegioisomerExhibits different biological activity profile compared to isosilybin B.
Isosilybin ADiastereomerHas distinct effects on cell cycle regulation compared to isosilybin B.
Silychristin AStructural analogDifferent hydroxylation pattern affecting solubility and bioavailability.
2,3-DehydrosilybinOxidation derivativeEnhanced anticancer activity compared to parent compounds.

Isosilybin B's unique stereochemistry and specific interactions with cellular targets distinguish it from these similar compounds, making it a subject of interest in pharmacological research.

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 g/mol

Monoisotopic Mass

482.12129689 g/mol

Heavy Atom Count

35

UNII

15EH97604R

Other CAS

142796-22-3

Wikipedia

Isosilybin b

Dates

Modify: 2023-08-15

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